molecular formula C11H17N3O4 B8399006 2-(4-nitro-1H-imidazol-1-yl)octanoic acid

2-(4-nitro-1H-imidazol-1-yl)octanoic acid

Cat. No.: B8399006
M. Wt: 255.27 g/mol
InChI Key: FXYGUOHEDNYHEL-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-imidazol-1-yl)octanoic acid is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-nitroimidazol-1-yl)octanoic acid

InChI

InChI=1S/C11H17N3O4/c1-2-3-4-5-6-9(11(15)16)13-7-10(12-8-13)14(17)18/h7-9H,2-6H2,1H3,(H,15,16)

InChI Key

FXYGUOHEDNYHEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)N1C=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (-)-cinchonidine (48.0 g, 163 mmol) in 880 mL of distilled H2O at room temperature was added 2-(4-nitro-1H-imidazol-1-yl)-octanoic acid (83.0 g, 326 mmol) as a solution in 440 mL of ethanol. To this mixture was added triethylamine (11.7 mL). The mixture was then heated to 80° C., and the pH was maintained between 6.9 and 7.1 by the dropwise addition of triethylamine (5-10 mL). After the pH stabilized at 7.01, the solution was allowed to cool to room temperature, and let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt occurred. The crystalline salt was collected by filtration. The salt was then suspended in 200 mL ea. of ethyl acetate/H2O. To this suspension was added in HCl (750 mL). The layers were separated, and the aqueous was extracted with ethyl acetate (2×500 mL). The organic was combined, dried (Na2SO4 ), and concentrated in vacuo to provide 29.9 g (72%) of (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid as an off-white solid. M.pt. 116°-118° C. Calculated for C11H17N3O4 : C, 51.76; H, 6.71; N, 16.46. Found: C, 51.89; H, 6.76; N, 16.20. [a]D -29.9 (c 1.00, ethanol).
Name
(-)-cinchonidine
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 5.89 g (0.02 mol) of (-)-cinchonidine in 80 mL water was added 2.78 mL (2.02 g, 0.02 mol) triethylamine. The mixture was warmed to about 40°-45° C. A solution of 10.21 g (0.04 mol) of a racemic mixture of α-hexyl-4-nitro-1H-imidazole-1-acetic acid in 40 mL technical grade ethanol was added to the warm suspension with stirring. (The pH of the mixture was adjusted to 6.9-7.4 by addition of triethylamine or aqueous hydrochloric acid as required.) The resulting suspension was then heated to about 85° C. The resulting solution was allowed to cool gradually to ambient temperature with slow stirring. The precipitated salt was filtered, washed with about 30 mL of ethanol --H2O(1:2), and dried at 50° C. in vacuo to constant weight. The reaction produced 9 g of (R)-α-hexyl-4-nitro-1H-imidazole-1-acetic acid)-cinchonidine salt. A portion of the product was converted to the free acid and then derivatized as the methyl ester (diazomethane) and analyzed by HPLC on a chiral column. The analysis indicated that the acid derived from the product had an ee of 94%. Recrystallization of the product salt from ethanol--water 1:1 (13:1 volumes) provided 7.4 g of the pure salt, ee>99% (HPLC), M.Pt. 205° C. (dec). (NMR).
Name
(-)-cinchonidine
Quantity
5.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
racemic mixture
Quantity
10.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.78 mL
Type
solvent
Reaction Step Four

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